molecular formula C31H46O9 B1237102 (2,5,10-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-hydroxy-2-methylbutanoate

(2,5,10-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-hydroxy-2-methylbutanoate

Cat. No. B1237102
M. Wt: 562.7 g/mol
InChI Key: FMPIEMVVEJGMCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,5,10-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-hydroxy-2-methylbutanoate is a natural product found in Taxus cuspidata, Taxus, and other organisms with data available.

Scientific Research Applications

  • Structural Analysis and Stereochemistry : Research on similar functionalized hydrocarbons with condensed ring skeletons has focused on understanding their structural and stereochemical properties. For instance, Michel and Drouin (1993) studied a tricyclic compound with a similar structure, providing insights into its stereochemistry and conformational behavior (Michel & Drouin, 1993).

  • Pharmaceutical Research : Compounds with tricyclic structures have been investigated for their pharmaceutical applications. For example, research on new phloroglucinol derivatives from Hypericum papuanum led to the isolation of tricyclic compounds with potential antibacterial activity (Winkelmann et al., 2000).

  • Biogenic Antioxidative and Anti-inflammatory Applications : The biogenic antioxidative and anti-inflammatory properties of aryl polyketides from Paphia malabarica have been explored, with the isolation of tricyclic polyketide derivatives showing significant potential in this area (Joy & Chakraborty, 2017).

  • Organic Synthesis and Chemical Analysis : The synthesis and analysis of optically active compounds, involving tricyclic structures, are important in organic chemistry. This includes research on the synthesis of various stereochemically defined compounds for analytical and synthetic purposes (Jephcote et al., 1989).

  • Environmental and Paleoclimatic Studies : Some research has focused on the identification and characterization of autoxidation products of similar hydrocarbons for environmental and paleoclimatic studies, as seen in the research by Rontani et al. (2020) (Rontani, Smik, & Belt, 2020).

  • Radiochemical Synthesis for Medical Imaging : The development of radioligands, such as in the synthesis of [O-methyl-11C]fluvoxamine, for medical imaging techniques like positron emission tomography (PET) is another application area. This involves complex organic syntheses to incorporate radioactive isotopes into biologically active molecules (Matarrese et al., 1997).

  • Synthetic Intermediates in Perfumery and Flavoring : Compounds with tricyclic structures also find applications as intermediates in the synthesis of fragrances and flavoring agents, as indicated by research on bicyclo and tricyclo compounds (Karpf & Dreiding, 1976).

properties

IUPAC Name

(2,5,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-hydroxy-2-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H46O9/c1-15-13-23(40-29(36)16(2)18(4)32)27-28(39-21(7)35)26-17(3)22(37-19(5)33)11-12-31(26,10)14-24(38-20(6)34)25(15)30(27,8)9/h16,18,22-24,26-28,32H,3,11-14H2,1-2,4-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPIEMVVEJGMCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(CC3(CCC(C(=C)C3C(C(C2(C)C)C(C1)OC(=O)C(C)C(C)O)OC(=O)C)OC(=O)C)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H46O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5,10-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-hydroxy-2-methylbutanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,5,10-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-hydroxy-2-methylbutanoate
Reactant of Route 2
(2,5,10-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-hydroxy-2-methylbutanoate
Reactant of Route 3
(2,5,10-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-hydroxy-2-methylbutanoate
Reactant of Route 4
(2,5,10-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-hydroxy-2-methylbutanoate
Reactant of Route 5
(2,5,10-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-hydroxy-2-methylbutanoate
Reactant of Route 6
(2,5,10-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-hydroxy-2-methylbutanoate

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